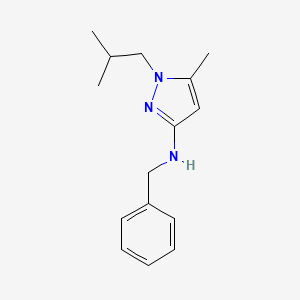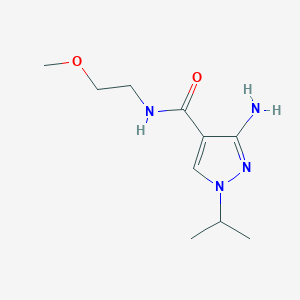
3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a butyl chain, a fluoroethyl group, and a carboxamide group attached to the pyrazole ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from hydrazine and a suitable diketone to form the pyrazole ring.
Introduction of the Fluoroethyl Group: Using a fluoroethylating agent to introduce the fluoroethyl group.
Amination: Introducing the amino group through nucleophilic substitution or amination reactions.
Carboxamide Formation: Converting a carboxylic acid derivative to the carboxamide group using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or the fluoroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the amino group or pyrazole ring.
Reduction Products: Reduced forms of the carboxamide or fluoroethyl groups.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoroethyl group may enhance its binding affinity or selectivity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the butyl and fluoroethyl groups.
N-Butyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and butyl groups.
Uniqueness
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is unique due to the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C10H17FN4O |
|---|---|
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16) |
Clé InChI |
GEZDMLFZFQQURG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=CN(N=C1N)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)

![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)
![1-[1-(3-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11733557.png)
![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11733568.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)
![2-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11733577.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11733603.png)
